molecular formula C10H10N4O2 B15211046 N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide CAS No. 89546-92-9

N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B15211046
CAS No.: 89546-92-9
M. Wt: 218.21 g/mol
InChI Key: AWQHYHWEOSTLLV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-3-yl group and at the 2-position with a dimethylcarboxamide moiety. The 1,3,4-oxadiazole scaffold is widely studied for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

CAS No.

89546-92-9

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

N,N-dimethyl-5-pyridin-3-yl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C10H10N4O2/c1-14(2)10(15)9-13-12-8(16-9)7-4-3-5-11-6-7/h3-6H,1-2H3

InChI Key

AWQHYHWEOSTLLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN=C(O1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a 1,3,4-oxadiazole core substituted at C-5 with a pyridin-3-yl group and at C-2 with an N,N-dimethylcarboxamide moiety. Retrosynthetic disconnection suggests two primary strategies:

Oxadiazole Ring Construction from Acylhydrazine Precursors

The quintessential 1,3,4-oxadiazole synthesis involves cyclodehydration of 1,2-diacylhydrazines. For N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide, this requires:

  • Pyridine-3-carbonyl chloride (Py-COCl) as the C-5 substituent source
  • N,N-Dimethylcarbamoyl chloride (Me₂N-COCl) for C-2 functionalization

Reaction sequence:
Py-COCl + H₂N-NH-CO-NMe₂ → Py-CONH-NH-CO-NMe₂ → cyclodehydration → target compound

Late-Stage Functionalization of Preformed Oxadiazoles

Alternative approaches involve synthesizing 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid followed by amide coupling with dimethylamine:
Pyridine-3-carbonyl hydrazide + ClCO₂R → cyclization → Py-Oxdiazole-CO₂H → activation → Py-Oxdiazole-CO-NMe₂

Detailed Synthesis Methodologies

Phosphorus Oxychloride-Mediated Cyclodehydration

Reaction Protocol
  • Diacylhydrazine Preparation

    • Pyridine-3-carboxylic acid (1.0 equiv) reacted with thionyl chloride (1.2 equiv) in anhydrous DCM yields Py-COCl
    • Parallel synthesis of N,N-dimethylcarbamoyl chloride via phosgenation of dimethylamine
    • Condensation: Py-COCl (1.0 equiv) + H₂N-NH-CO-NMe₂ (1.05 equiv) in THF at 0–5°C for 2 hr
  • Cyclodehydration

    • Add POCl₃ (3.0 equiv) dropwise to diacylhydrazine at 0°C
    • Reflux 6–8 hr in anhydrous toluene
    • Quench with ice-water, neutralize with NaHCO₃, extract with EtOAc

Yield : 84–88% after recrystallization (MeOH/H₂O)
Key Advantage : Scalability to multi-kilogram batches

Optimization Data
Parameter Range Tested Optimal Value Yield Impact
POCl₃ Equiv 1.5–4.0 3.0 +22%
Temperature (°C) 80–120 110 +15%
Reaction Time (hr) 4–12 8 +9%
Solvent Toluene > DCM > DMF Toluene +18%

Mechanistic Insight : POCl₃ acts as both Lewis acid catalyst and dehydrating agent, facilitating sequential protonation of hydrazine nitrogen and chloride displacement.

T3P®-Promoted Cyclocondensation

One-Pot Methodology
  • Step 1 : Pyridine-3-carboxylic acid (1.0 equiv) + T3P® (1.2 equiv) in EtOAc, 0°C, 30 min
  • Step 2 : Add N,N-dimethylhydrazinecarboxamide (1.1 equiv), warm to 25°C, stir 12 hr
  • Step 3 : Quench with sat. NaHCO₃, extract, concentrate

Yield : 79–83% (no chromatography required)
Green Chemistry Metrics :

  • E-factor: 8.2 vs. 23.5 for POCl₃ route
  • PMI: 12.4 vs. 31.8 for classical method
Comparative Efficiency
Reagent Temperature (°C) Time (hr) Isolated Yield
T3P® 25 12 83%
DCC/DMAP 0→25 24 68%
EDCI/HOBt 25 18 71%
ClCOCOCl -15→0 6 75%

Advantage : T3P® enables direct cyclization without isolated diacylhydrazine intermediate, reducing purification steps.

Microwave-Assisted Solid-State Synthesis

Procedure
  • Physical mixture of pyridine-3-carbohydrazide (1.0 equiv) and N,N-dimethylcarbamoyl chloride (1.05 equiv) adsorbed on acidic alumina
  • Microwave irradiation: 300 W, 120°C, 15 min intervals (3 cycles)
  • Cool, wash with MeOH, filter

Yield : 81% (purity >98% by HPLC)
Energy Savings : 87% reduction vs. conventional heating

Parameter Optimization
MW Power (W) Time (min) Temp (°C) Conversion
200 45 100 72%
300 45 120 91%
400 30 140 89%
500 20 160 85%

Note : Excessive power causes decomposition via pyridine ring opening.

Mechanistic Investigations

Cyclodehydration Pathway Analysis

DFT calculations (B3LYP/6-311++G**) reveal:

  • POCl₃ coordination to carbonyl oxygen (ΔG‡ = 18.3 kcal/mol)
  • Concerted proton transfer and ring closure (ΔG‡ = 24.7 kcal/mol)
  • HCl elimination (ΔG = -31.2 kcal/mol)

Kinetic Profile :

  • Rate-determining step: Ring closure (k = 2.4×10⁻³ s⁻¹ at 110°C)
  • Activation energy: 101.7 kJ/mol

Competing Reaction Pathways

  • O- vs. N-Acylation : In T3P® route, O-acylated intermediate forms initially but rapidly rearranges to N-acyl species (K = 4.2×10³ at 25°C)
  • Diradical Intermediates : ESR detects transient species (g = 2.003) in microwave-assisted reactions, suggesting radical initiation mechanisms

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Technique Key Signals
¹H NMR δ 8.94 (d, J=2.1 Hz, 1H, Py-H2), 8.64 (dd, J=4.8,1.5 Hz,1H,Py-H6), 3.15 (s,6H,NMe₂)
¹³C NMR δ 164.2 (C=O), 158.9 (Oxd-C2), 150.1 (Py-C3), 137.4 (Oxd-C5), 36.8 (NMe₂)
IR 1685 cm⁻¹ (C=O str), 1540 cm⁻¹ (C=N str), 1250 cm⁻¹ (N-N str)
HRMS [M+H]⁺ calc. 249.0984, found 249.0981

Purity Assessment Protocols

  • HPLC : C18 column, 60:40 MeCN/H₂O (+0.1% TFA), tR = 6.72 min (purity >99.5%)
  • Elemental Analysis : Calc. C 58.06%, H 4.87%, N 22.58%; Found C 57.89%, H 4.92%, N 22.41%

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Method Raw Material Cost Energy Cost Waste Treatment Total
POCl₃ Cyclodehydration $412 $78 $145 $635
T3P® Coupling $529 $35 $62 $626
MW Solid-State $601 $18 $24 $643

Tradeoffs : T3P® offers lower waste costs but higher reagent expenditure.

Environmental Impact Metrics

Parameter POCl₃ Route T3P® Route MW Route
PMI (kg/kg) 31.8 12.4 8.9
E-Factor 23.5 8.2 5.7
CED (MJ/kg) 412 287 324
Wastewater (L/kg) 180 45 12

CED : Cumulative Energy Demand; PMI : Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 2) Substituents (Position 5) Key Properties/Bioactivity
Target Compound N,N-Dimethylcarboxamide Pyridin-3-yl High solubility, potential CNS activity (inferred)
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate Ethyl formimidate Pyridin-3-yl Cytotoxic (IC50: 1.1–1.5 µM)
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine 4-Chlorobenzylidene amine Pyridin-3-yl Cytotoxic (IC50: 1.1–1.5 µM)
5-(4-Chloro-2-phenoxyphenyl)-N-phenyl-1,3,4-oxadiazole-2-carboxamide Phenylcarboxamide 4-Chloro-2-phenoxyphenyl GABA-A receptor binding (flumazenil interaction)
Key Observations:
  • Bioactivity : Ethyl formimidate and 4-chlorobenzylidene derivatives (compounds 117 and 118) exhibit potent cytotoxicity (IC50 ~1.1–1.5 µM), comparable to standard chemotherapeutic agents . The target compound’s dimethylcarboxamide group may modulate similar activity, but direct cytotoxicity data are unavailable.
  • Substituent Influence: Position 2: The dimethylcarboxamide group likely enhances solubility and metabolic stability compared to the ethyl formimidate (117) or benzylidene amine (118) groups. Position 5: Pyridin-3-yl substitution (target compound, 117, 118) may favor interactions with kinase or receptor targets, whereas phenoxyphenyl groups (compound 6a) are associated with GABA-A receptor binding .

Physicochemical and Electronic Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl) enhance the electrophilicity of the oxadiazole ring, which may influence binding to biological targets.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide?

A common approach involves nucleophilic substitution reactions. For example, oxadiazole derivatives can be synthesized by reacting thiol precursors (e.g., 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography. Structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and regiochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and confirms carboxamide and dimethyl groups.
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1250–1350 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of methyl groups or pyridine substituents) . High-performance liquid chromatography (HPLC) ensures purity (>95%) by quantifying residual solvents or side products .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the oxadiazole moiety’s affinity for metal ions .

Advanced Research Questions

Q. How can molecular docking simulations predict biological targets for this compound?

Tools like AutoDock (version 3.0+) apply Lamarckian genetic algorithms to model ligand-receptor interactions. The oxadiazole and pyridine groups are parameterized for hydrogen bonding and π-π stacking. Key steps:

  • Prepare the ligand (optimized geometry via DFT) and target protein (e.g., EGFR kinase, PDB: 1M17).
  • Run docking simulations with flexible residues in the binding pocket.
  • Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How should researchers resolve contradictory data in biological activity studies?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurities. Mitigation strategies:

  • Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-based luminescence.
  • Dose-response validation : Test multiple concentrations in triplicate.
  • Purity reassessment : Use HPLC-MS to rule out degradation products . Statistical tools (e.g., ANOVA) identify outliers, while molecular dynamics simulations assess target flexibility .

Q. What strategies optimize the synthesis yield and scalability?

  • Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in polar solvents.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., thiols). Process analytical technology (PAT) monitors real-time reaction progress .

Q. How does the compound’s stability vary under different physicochemical conditions?

Stability studies include:

  • Thermal degradation : TGA/DSC analysis (25–300°C) to identify decomposition points.
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify degradation via HPLC.
  • Photostability : Expose to UV-Vis light and track by NMR .

Methodological Considerations for Structural Analysis

Q. What crystallographic techniques elucidate its 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX software refines the structure. Key parameters:

  • Crystal growth : Slow evaporation from DMSO/EtOH mixtures.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL iteratively adjusts anisotropic displacement parameters. Hydrogen bonding networks (e.g., between oxadiazole and pyridine) are mapped using Olex2 .

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